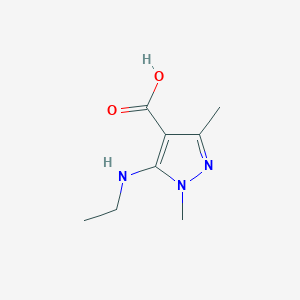![molecular formula C10H13NO B15275469 7-Cyclopropyl-4H,5H,6H,7H-furo[2,3-c]pyridine](/img/structure/B15275469.png)
7-Cyclopropyl-4H,5H,6H,7H-furo[2,3-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Cyclopropyl-4H,5H,6H,7H-furo[2,3-c]pyridine is a heterocyclic compound with the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol . This compound is characterized by a fused ring system that includes a furan ring and a pyridine ring, with a cyclopropyl group attached.
Métodos De Preparación
The synthesis of 7-Cyclopropyl-4H,5H,6H,7H-furo[2,3-c]pyridine involves several steps, typically starting with the preparation of the furan and pyridine precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
laboratory-scale synthesis typically involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
7-Cyclopropyl-4H,5H,6H,7H-furo[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the furan or pyridine rings are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce hydrogenated forms of the compound .
Aplicaciones Científicas De Investigación
7-Cyclopropyl-4H,5H,6H,7H-furo[2,3-c]pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 7-Cyclopropyl-4H,5H,6H,7H-furo[2,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the interactions .
Comparación Con Compuestos Similares
7-Cyclopropyl-4H,5H,6H,7H-furo[2,3-c]pyridine can be compared with other similar compounds, such as:
4,5,6,7-Tetrahydrothieno[2,3-c]pyridine: This compound has a similar fused ring system but includes a thieno ring instead of a furan ring.
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride: This compound features a thiazolo ring and is used in different chemical contexts.
The uniqueness of this compound lies in its specific ring structure and the presence of the cyclopropyl group, which may confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C10H13NO |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
7-cyclopropyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine |
InChI |
InChI=1S/C10H13NO/c1-2-7(1)9-10-8(3-5-11-9)4-6-12-10/h4,6-7,9,11H,1-3,5H2 |
Clave InChI |
CLEHOJVIANJWOP-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2C3=C(CCN2)C=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


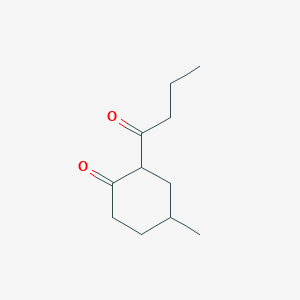
![2-[(Prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B15275401.png)
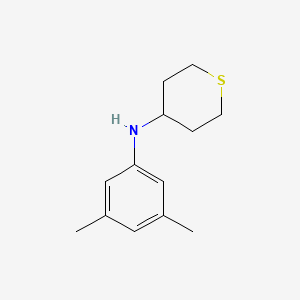
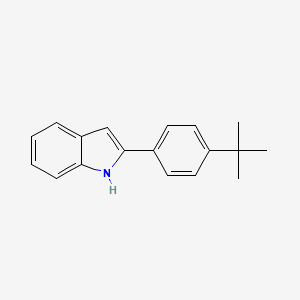
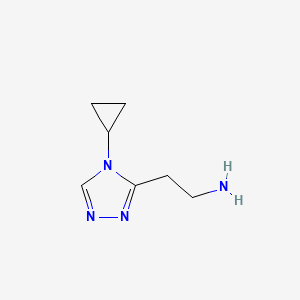
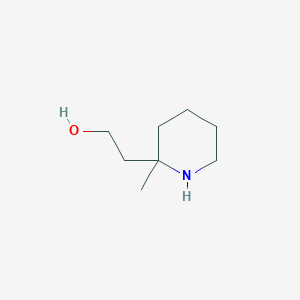

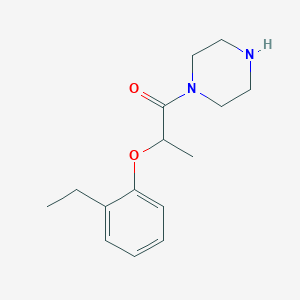
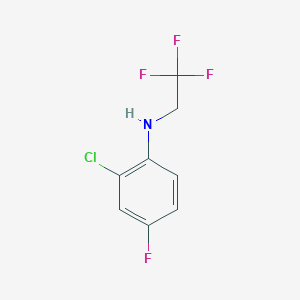
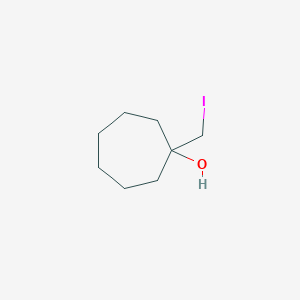

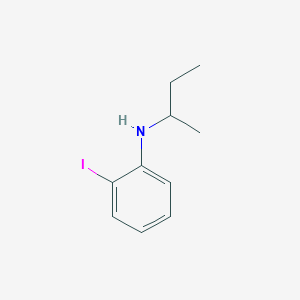
![2-{Imidazo[1,2-a]pyridin-5-yl}butanoic acid](/img/structure/B15275476.png)
